Product packaging for 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran(Cat. No.:CAS No. 62096-40-6)

3-Ethyl-2,4-dimethylindeno[2,1-b]pyran

Cat. No.: B187815
CAS No.: 62096-40-6
M. Wt: 224.3 g/mol
InChI Key: ZLFUHDKLUVXDMI-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dimethylindeno[2,1-b]pyran is an organic compound with the CAS Number 62096-40-6 and a molecular formula of C16H16O, corresponding to a molecular weight of 224.298 g/mol . This indeno[2,1-b]pyran derivative features a fused polycyclic structure, which is a subject of interest in various chemical research fields. Pyran-containing scaffolds, such as this compound, are recognized as privileged structures in medicinal and organic chemistry due to their presence in numerous natural products and synthetic bioactive molecules . These core structures are frequently investigated for their diverse pharmacological potentials, which can include anticancer, antibacterial, antiviral, and anti-inflammatory activities . Furthermore, pyrans and their annulated derivatives are valuable intermediates in multi-component reactions (MCRs), which are efficient and green protocols for creating complex molecular architectures for drug discovery and material science . Researchers also explore such fused pyran systems for their potential optical properties and applications in optoelectronic technologies . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B187815 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran CAS No. 62096-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62096-40-6

Molecular Formula

C16H16O

Molecular Weight

224.3 g/mol

IUPAC Name

3-ethyl-2,4-dimethylindeno[2,1-b]pyran

InChI

InChI=1S/C16H16O/c1-4-13-10(2)16-14-8-6-5-7-12(14)9-15(16)17-11(13)3/h5-9H,4H2,1-3H3

InChI Key

ZLFUHDKLUVXDMI-UHFFFAOYSA-N

SMILES

CCC1=C(OC2=CC3=CC=CC=C3C2=C1C)C

Canonical SMILES

CCC1=C(OC2=CC3=CC=CC=C3C2=C1C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Indeno 2,1 B Pyran Derivatives

Catalytic Strategies in Indeno[2,1-b]pyran Synthesis

Catalysis offers powerful tools for the synthesis of complex molecules like indeno[2,1-b]pyrans, providing pathways with high efficiency, selectivity, and sustainability. Various catalytic systems, including heterogeneous, organocatalytic, and metal-based approaches, have been successfully employed.

Heterogeneous Catalysis for Indeno[2,1-b]pyran Formation

Heterogeneous catalysis has emerged as a sustainable approach for the synthesis of pyran derivatives, offering advantages such as catalyst recyclability and ease of product purification. nih.govchemiitkgp-mcdaslab.com These catalysts are crucial in developing environmentally friendly production protocols for bioactive heterocycles. nih.gov

Various heterogeneous catalysts have been developed for the synthesis of pyran-containing molecules. For instance, magnetic nanocatalysts embedded with palladium (Fe3O4@SiO2-NH2@Pd) have demonstrated efficiency in pyran synthesis. nih.gov The reaction mechanism often proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov Other notable heterogeneous catalysts include:

Zn(L-proline)2 : An efficient and reusable catalyst for the multicomponent synthesis of pyran-annulated heterocyclic compounds. nih.gov

SnCl2/nano SiO2 : A green and reusable catalyst for synthesizing polyfunctionalized 4H-pyrans. nih.gov

Nano-ordered periodic mesoporous organosilica with isocyanurate framework (PMO-ICS) : Utilized for the green and facile synthesis of 4H-pyran scaffolds. nih.gov

These catalysts have shown excellent performance in one-pot multicomponent reactions, leading to high yields of the desired pyran derivatives under green conditions. nih.govresearchgate.net

Table 1: Examples of Heterogeneous Catalysts in Pyran Synthesis
CatalystReaction TypeKey FeaturesReference
Fe3O4@SiO2-NH2@PdMulticomponent synthesis of pyran derivativesMagnetic, reusable nanocatalyst nih.gov
Zn(L-proline)2Multicomponent synthesis of pyran-annulated compoundsEfficient and reusable nih.gov
SnCl2/nano SiO2Synthesis of polyfunctionalized 4H-pyransGreen and reusable nih.gov
PMO-ICSSynthesis of 4H-pyran scaffoldsGreen and facile nih.gov

Organocatalytic Approaches to Indeno[2,1-b]pyrans

Organocatalysis provides a metal-free alternative for the synthesis of complex heterocyclic systems. A substrate-dependent, regio- and stereocontrolled diversity-oriented organocatalytic vinylogous Michael addition/cyclization cascade of 2-alkylidene indane-1,3-diones with enals, using secondary amines as the catalyst, has been developed. researchgate.net This methodology allows for the highly selective synthesis of spiroindane-1,3-diones and other related structures. researchgate.net

The reaction pathway is influenced by the substrate, leading to a variety of biologically interesting compounds. researchgate.net Quinine has also been used as a catalyst in the cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles, which proceeds via an unexpected vinylogous Michael addition. researchgate.net

Metal-Catalyzed (e.g., Gold(I)-Catalyzed) Routes to Indeno[2,1-b]pyran Analogues

Gold(I) catalysis has proven to be a powerful tool for the stereoselective synthesis of complex polycyclic structures. A gold(I)-catalyzed cascade reaction of o-(alkynyl)styrenes substituted with a thio- or seleno-aryl group at the triple bond leads to the formation of sulfur- or selenium-containing indeno[1,2-b]chromene derivatives. nih.govnih.govresearchgate.net

This reaction involves a double cyclization process that proceeds through a key gold-cyclopropyl carbene intermediate. nih.govnih.govresearchgate.net This intermediate evolves via an intramolecular addition of an aromatic ring to the cyclopropane, affording the final polycyclic structures. nih.govnih.govresearchgate.net The enantioselective version of this reaction has been explored using gold(I) complexes with chiral ligands. nih.govnih.gov

Multicomponent and Domino Reaction Sequences for the Indeno[2,1-b]pyran Core

Multicomponent and domino reactions are highly efficient strategies for the construction of complex molecular architectures from simple starting materials in a single operation, minimizing waste and improving atom economy.

Cascade Cyclization Pathways in Indeno[2,1-b]pyran Synthesis

Cascade cyclizations offer an elegant and efficient approach to the synthesis of fused heterocyclic systems. A highly regioselective divergent approach for the synthesis of indeno[2,1-c]pyran-3-one derivatives has been reported, utilizing a cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines. nih.govacs.org This reaction, based on the Erlenmeyer–Plöchl azlactone reaction, involves the sequential formation of two C-C and two C-O bonds. nih.govacs.org

Another example is a triflic acid-driven dual cyclization pathway to produce functionalized indeno[2,1-c]chromen-6(7H)-ones from simple 2-formyl (or 2-acyl) cinnamate esters and phenols. nih.gov This metal-free protocol enables the construction of two C-C bonds and one C-O bond in a single pot. nih.gov

Table 2: Examples of Cascade Cyclization Reactions
Starting MaterialsKey Reagents/CatalystsProduct Core StructureReference
o-(2-acyl-1-ethynyl)benzaldehydes, N-acylglycinesNaOAc, Ac2OIndeno[2,1-c]pyran-3-one nih.govacs.org
2-formyl (or 2-acyl) cinnamate esters, phenolsTriflic acidIndeno[2,1-c]chromen-6(7H)-one nih.gov

One-Pot Synthetic Protocols for Substituted Indeno[2,1-b]pyran Systems

One-pot syntheses are highly desirable as they reduce reaction time, cost, and waste generation. A one-pot, four-component synthesis of novel spiro[indeno[2,1-b]quinoxaline-11,4′-pyran]-2′-amines has been developed. researchgate.net This reaction involves the in situ formation of indenoquinoxalines from ninhydrin and 1,2-diaminobenzenes, which are then trapped by alkyl malonates and α-methylenecarbonyl compounds through a cyclization reaction. researchgate.net

Furthermore, Ru(II)-catalyzed one-pot synthesis of polysubstituted spirofluorene-indenes via a [3 + 2] annulation followed by an intramolecular Friedel-Crafts alkylation has been achieved, demonstrating the versatility of one-pot methods in constructing complex polycyclic aromatic hydrocarbon skeletons. nih.gov

Strategic Construction of Complex Indeno[2,1-b]pyran Architectures

The synthesis of complex indeno[2,1-b]pyran architectures necessitates sophisticated strategies that enable the assembly of the fused ring system with a high degree of control. Annulation reactions, cascade cyclizations, and multicomponent reactions are powerful tools in this regard, allowing for the efficient construction of the core structure from simpler precursors.

Regioselective and Stereoselective Synthesis of Indeno[2,1-b]pyran Derivatives

The precise placement of substituents on the indeno[2,1-b]pyran skeleton is paramount for modulating its chemical and biological properties. Regioselective and stereoselective synthetic methods are therefore essential for creating specific isomers.

Regioselective Synthesis:

Regioselectivity in the synthesis of indeno[2,1-b]pyran derivatives can be achieved through various annulation strategies where the mode of cyclization dictates the final substitution pattern. One approach involves the regioselective annulation of a pyrone ring onto an existing indene (B144670) precursor. For instance, the reaction of a substituted indene with a suitable three-carbon synthon can proceed via different cyclization pathways, leading to distinct regioisomers. The choice of catalyst and reaction conditions plays a critical role in directing the outcome of these reactions.

A notable example of achieving regioselectivity is through base-mediated annulation reactions. The use of specific bases can control the deprotonation site of a precursor molecule, thereby directing the subsequent intramolecular cyclization to yield a specific regioisomer of the indeno[2,1-b]pyran core. For instance, a study on the synthesis of fused-pyran derivatives demonstrated that the choice of base (e.g., KOH vs. Na2S) could influence the cyclization pathway of bisallenones, leading to different fused pyran products with high regioselectivity rsc.org. While not directly on an indeno[2,1-b]pyran system, this principle can be extrapolated.

Another powerful method for achieving regioselectivity is through formal [4+2] cycloaddition reactions. In this approach, a pyrone derivative can act as a two-carbon unit, reacting with a suitable diene-like precursor in a regioselective manner to construct the fused ring system nih.gov. The electronic properties of the substituents on both the pyrone and the reaction partner guide the regiochemical outcome of the cycloaddition.

Stereoselective Synthesis:

The introduction of chirality into the indeno[2,1-b]pyran framework can be accomplished through asymmetric synthesis, employing chiral catalysts or auxiliaries. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various heterocyclic compounds. For instance, bifunctional squaramide catalysts have been successfully used in the asymmetric synthesis of chiral spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives, achieving high yields and enantioselectivities researchgate.net. These catalysts can activate the substrates and control the stereochemical outcome of the reaction by creating a chiral environment around the reacting molecules.

Furthermore, palladium-catalyzed asymmetric (4+2) dipolar cyclization reactions have been developed for the construction of chiral spiro-indenes, which are structurally related to the indeno[2,1-b]pyran system oaepublish.com. This method utilizes a chiral palladium complex to control the stereochemistry of the cyclization, leading to products with high enantio- and diastereoselectivities. The principles of these stereoselective methods can be adapted to the synthesis of chiral indeno[2,1-b]pyran derivatives by designing appropriate precursors.

The following table summarizes representative examples of regioselective and stereoselective reactions that can be conceptually applied to the synthesis of indeno[2,1-b]pyran derivatives.

Reaction TypeCatalyst/ReagentSubstratesProductSelectivityReference
Base-Mediated AnnulationNa2SBisallenonesFused-pyran derivativesHigh regioselectivity rsc.org
Formal [4+2] CycloadditionBase6-Carboxy-substituted pyrones and benzylic anionsFused aromatic ringsHigh regioselectivity nih.gov
Asymmetric SpirocyclizationBifunctional SquaramidePropylene malononitrile (B47326), oxoindole, 1,3-indandione5H-spiro[indeno[1,2-b]pyran-4,3′-indoline] derivativesup to 95% yield, up to 82% ee researchgate.net
Asymmetric (4+2) Dipolar CyclizationPalladium CatalystVinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-onesChiral spiro-indenesup to 86% yield, 97% ee, 19:1 dr oaepublish.com

Directed Introduction of Alkyl Substituents (e.g., Ethyl and Dimethyl Moieties) on the Indeno[2,1-b]pyran Skeleton

The introduction of specific alkyl groups, such as ethyl and dimethyl moieties, onto the pre-formed indeno[2,1-b]pyran skeleton is a key step in the synthesis of the target compound, 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran. This can be achieved through various alkylation strategies, with Friedel-Crafts alkylation being a prominent method for functionalizing the aromatic indene portion of the molecule.

Friedel-Crafts Alkylation:

The Friedel-Crafts alkylation reaction is a classic method for attaching alkyl groups to aromatic rings using an alkyl halide or another alkylating agent in the presence of a Lewis acid catalyst. In the context of the indeno[2,1-b]pyran system, the indene moiety is susceptible to electrophilic aromatic substitution. The regioselectivity of the alkylation is influenced by the electronic properties of the existing substituents and the steric environment of the aromatic ring.

For the synthesis of this compound, a stepwise Friedel-Crafts alkylation approach could be envisioned. Starting with an appropriate indeno[2,1-b]pyran precursor, one could first introduce a methyl group, followed by an ethyl group, or vice versa. The conditions for each step, including the choice of alkylating agent (e.g., methyl iodide, ethyl bromide) and Lewis acid (e.g., AlCl₃, FeCl₃), would need to be carefully optimized to achieve the desired regioselectivity and avoid polysubstitution. The presence of the pyran ring and any existing substituents will direct the incoming alkyl groups to specific positions on the indene ring. For instance, an organocatalytic asymmetric Friedel-Crafts alkylation/cyclization cascade has been developed for the synthesis of chromanes and dihydrobenzopyranes, demonstrating the feasibility of alkylating fused ring systems containing a pyran moiety nih.gov.

The following table provides examples of Friedel-Crafts alkylation reactions on related aromatic systems, illustrating the types of catalysts and conditions that could be adapted for the alkylation of the indeno[2,1-b]pyran skeleton.

Aromatic SubstrateAlkylating AgentCatalystProductObservationsReference
IndoleNitroalkenesChiral Yb(OTf)₃–pybox complex2-substituted indolesGood to excellent yields and enantioselectivities researchgate.net
1-Naphtholsα,β-Unsaturated aldehydesDiphenylprolinol etherChiral chromanes and dihydrobenzopyranesHigh yields and enantioselectivities nih.gov
Arenesα-Aryl-α-diazoestersHOTfAlkylated arenesEfficient reaction under metal-free and solvent-free conditions rsc.org

It is important to note that direct Friedel-Crafts alkylation can sometimes be challenging due to potential rearrangements of the carbocation intermediates and the deactivating effect of certain substituents. In such cases, alternative strategies for introducing alkyl groups may be necessary. These could include the use of pre-functionalized building blocks in the initial synthesis of the indeno[2,1-b]pyran core or the application of other C-C bond-forming reactions.

Mechanistic Investigations of Reactions Involving Indeno 2,1 B Pyran Scaffolds

Elucidation of Pyran Ring Formation Mechanisms (e.g., Knoevenagel, Michael Addition, Cyclization)

The construction of the pyran ring fused to an indene (B144670) core in compounds like 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran is typically achieved through a sequence of classic organic reactions. A common and efficient strategy involves a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

The Knoevenagel condensation is an essential carbon-carbon bond-forming reaction. It generally begins with the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a base. In the context of pyran synthesis, this is followed by a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. The final step is a cyclization to form the stable six-membered pyran ring. bas.bgsemanticscholar.org

A plausible mechanistic pathway for the formation of the indeno[2,1-b]pyran skeleton can be proposed to start with the Knoevenagel condensation between an aldehyde and an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. bas.bg This is followed by a Michael addition of a nucleophile, such as a diketone, and a subsequent intramolecular cyclization to yield the pyran ring. bas.bg The formation of pyranose, a six-membered cyclic hemiacetal, can occur through the reaction of a hydroxyl group with an aldehyde, leading to a thermodynamically stable structure. vedantu.com

Enzymatic processes can also lead to the formation of pyran rings. For instance, the enzyme SalBIII in the salinomycin (B1681400) biosynthetic pathway has been identified as a pyran synthase, utilizing a catalytic dyad of aspartate residues to facilitate the cyclization. nih.gov

The table below summarizes typical conditions for the key reactions involved in pyran ring synthesis.

Reaction TypeTypical Reagents and CatalystsKey Features
Knoevenagel Condensation Aldehyde/Ketone, Active Methylene Compound, Base (e.g., Piperidine, Et3N)Forms a new C=C bond.
Michael Addition α,β-Unsaturated Carbonyl, Nucleophile (e.g., Enolate), Base or Acid CatalystForms a new C-C bond via 1,4-addition.
Intramolecular Cyclization Precursor with appropriate functional groupsForms the heterocyclic pyran ring.

Understanding Reaction Pathways in Multi-Component Syntheses of Indeno[2,1-b]pyran Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. researchgate.net These reactions are advantageous due to their operational simplicity, high atom economy, and the ability to rapidly generate complex molecules. semanticscholar.orgresearchgate.net

The synthesis of pyran derivatives, including the indeno[2,1-b]pyran system, is well-suited to MCR strategies. A general and effective approach involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a C-H acidic carbonyl compound. For instance, the synthesis of pyrano[3,2-b]pyran derivatives has been successfully achieved through a one-pot, three-component reaction catalyzed by tin tetrachloride supported on silica (B1680970) nanoparticles. bas.bg

A plausible multi-component synthesis for a substituted indeno[2,1-b]pyran could involve the reaction of 1,3-indandione, an appropriate aldehyde, and a β-diketone in the presence of a suitable catalyst. The reaction likely proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration steps to furnish the final product. bas.bg Various catalysts, including nano Fe2O3@SiO2–SO3H, have been shown to be effective in promoting the synthesis of related fused pyrimidine (B1678525) systems. researchgate.net

The table below outlines a general scheme for a multi-component synthesis of a pyran derivative.

Reactant 1Reactant 2Reactant 3CatalystProduct Type
AldehydeMalononitrileKojic AcidSnCl4/SiO2 NPsPyrano[3,2-b]pyran
4-Nitrobenzaldehyde6-Amino Uracil1,3-IndandioneDMF/Et3NIndeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine

Electrophilic and Nucleophilic Reactivity at the Indeno[2,1-b]pyran Core

The reactivity of the this compound core is dictated by the electronic properties of its constituent rings and substituents. The pyran ring contains an oxygen atom, which, with its lone pairs of electrons, acts as a nucleophilic center and can be protonated or coordinate to Lewis acids. The double bond within the pyran ring is susceptible to electrophilic attack.

The indene portion of the molecule, being an aromatic system, will typically undergo electrophilic aromatic substitution. The positions of substitution will be directed by the activating and deactivating effects of the fused pyran ring and any substituents on the benzene (B151609) ring.

Conversely, the presence of electron-withdrawing groups can render certain positions on the ring system electrophilic and susceptible to nucleophilic attack. For instance, studies on 2H-furo[3,2-b]pyran-2-ones have shown that the system can react with various nitrogen-containing nucleophiles. nih.govrsc.org The reaction pathway depends on the nature of the nucleophile, leading to either condensation or recyclization products. nih.govrsc.org In these reactions, an acid-catalyzed addition of the nucleophile to a carbonyl group can initiate the process. nih.govrsc.org

The general electrophilic and nucleophilic sites in a model indeno[2,1-b]pyran system are highlighted below:

SiteType of ReactivityPotential Reactions
Pyran OxygenNucleophilicProtonation, Lewis acid coordination
Pyran C=C bondNucleophilicElectrophilic addition
Indene Aromatic RingNucleophilicElectrophilic aromatic substitution
Carbonyl Groups (if present)ElectrophilicNucleophilic addition

Cycloaddition Reactions and Pericyclic Processes in Indeno[2,1-b]pyran Chemistry

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous breaking and making of bonds. msu.edu Cycloaddition reactions are a major class of pericyclic reactions where two π-electron systems combine to form a cyclic compound with two new σ-bonds. msu.edulibretexts.orgalchemyst.co.uk

The indeno[2,1-b]pyran scaffold contains diene and dienophile-like moieties, making it a potential candidate for cycloaddition reactions, particularly the Diels-Alder reaction ([4+2] cycloaddition). dspmuranchi.ac.inlibretexts.org In such a reaction, the pyran or the indene part of the molecule could act as the diene component, reacting with a suitable dienophile to form a new six-membered ring. The feasibility and stereochemical outcome of these reactions can be predicted using frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. alchemyst.co.ukdspmuranchi.ac.in

Thermally allowed [4+2] cycloadditions are typically suprafacial, meaning the new bonds are formed on the same face of the π-system. alchemyst.co.ukdspmuranchi.ac.in Photochemically induced [2+2] cycloadditions are also a possibility for the double bonds within the indeno[2,1-b]pyran structure. libretexts.org Intramolecular cycloadditions are also conceivable if the molecule bears a suitable dienophile substituent. msu.edu

The table below summarizes the key types of pericyclic reactions potentially applicable to the indeno[2,1-b]pyran system.

Reaction TypeElectron SystemKey Features
[4+2] Cycloaddition (Diels-Alder) 4π (diene) + 2π (dienophile)Forms a six-membered ring; thermally allowed and suprafacial. dspmuranchi.ac.inlibretexts.org
[2+2] Cycloaddition 2π + 2πForms a four-membered ring; often requires photochemical activation. libretexts.org
Electrocyclic Reaction Conjugated π-systemIntramolecular ring-closing or ring-opening. msu.edulibretexts.org
Sigmatropic Rearrangement σ-bond migrates across a π-systemUnimolecular isomerization. msu.edulibretexts.orgalchemyst.co.uk

Photophysical Properties and Optoelectronic Performance of Indeno 2,1 B Pyran Systems

Photochromism and Photoisomerization of Indeno[2,1-b]pyran Derivatives

The photochromism of indeno[2,1-b]pyrans involves a ring-opening reaction upon irradiation with UV light, leading to the formation of colored isomers. The reverse reaction, or decoloration, can be induced by visible light or occurs thermally.

Structural modifications to the indeno[2,1-b]pyran backbone have a profound impact on the photochromic response and the kinetics of the photoisomerization process. The introduction of alkyl groups, such as in 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran, can alter the electronic and steric environment of the molecule, thereby affecting the stability of both the closed and open forms.

Studies on related indenonaphthopyrans have shown that the nature of the substituent at the 3-position influences the rate of thermal fading. For instance, indenonaphthopyrans with a 3-spiroadamantyl substituent exhibit significantly slower thermal fading kinetics compared to those with a 3,3-diphenyl substituent. This is attributed to the rigid and bulky nature of the adamantyl group, which hinders the rotational motion required for the ring-closing process. While specific data for this compound is not extensively detailed in the provided context, it can be inferred that the ethyl and methyl groups will influence the electronic density and steric hindrance around the pyran ring, thus modulating the photochromic properties.

The position and nature of substituents also affect the absorption maxima of the colored forms. For example, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum of the open form.

Table 1: Influence of Substituents on the Photophysical Properties of Indeno[2,1-b]pyran Derivatives

Substituent Effect on Photochromic Response Effect on Kinetics
Alkyl Groups Modulate electronic density and steric hindrance Influence rates of photo-coloration and thermal fading
Spirocyclic Groups Can enhance fatigue resistance and thermal stability of the colored form Typically slow down the thermal fading process
Electron-Donating Groups Often lead to a red-shift in the absorption of the colored form Can alter the quantum yield of the photochromic reaction
Electron-Withdrawing Groups Often lead to a blue-shift in the absorption of the colored form Can influence the rate of ring-closure

This table provides a generalized overview based on studies of various indeno[2,1-b]pyran derivatives.

The photochromic transformation in indeno[2,1-b]pyrans proceeds through a series of steps initiated by the absorption of a photon. Upon UV irradiation, the molecule is excited from the ground state (S0) to an excited singlet state (S1). This is followed by the cleavage of the C-O bond in the pyran ring, leading to the formation of a planar, colored merocyanine-like open isomer.

The open form can exist as different stereoisomers, and the distribution of these isomers is influenced by the substitution pattern on the indeno[2,1-b]pyran core. The thermal fading process, or the return to the colorless closed form, involves the rotation of the merocyanine (B1260669) backbone to an appropriate conformation for ring closure. The energy barrier for this rotation is a key factor determining the thermal stability of the colored form.

Computational studies have provided further insights into the mechanism, suggesting that the reaction proceeds through a conical intersection between the excited and ground state potential energy surfaces. The specific geometry at the conical intersection and the subsequent relaxation pathway are sensitive to the structural features of the molecule.

Fluorescence and Luminescence Studies of Indeno[2,1-b]pyran-Based Fluorophores

While primarily known for their photochromism, some indeno[2,1-b]pyran derivatives also exhibit interesting fluorescence properties, particularly in their open, colored forms.

The fluorescence quantum yield of indeno[2,1-b]pyran-based fluorophores is generally low in non-polar solvents but can be enhanced in more viscous or rigid environments. This is because the non-radiative decay pathways, such as rotational and vibrational relaxation, are suppressed in a restricted environment.

The emission characteristics, including the wavelength of maximum emission, are also dependent on the molecular structure and the surrounding medium. The colored, open forms of these compounds are typically the emissive species.

The open, merocyanine form of indeno[2,1-b]pyrans possesses a zwitterionic character, with a separation of charge. This makes their absorption and emission spectra highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

In polar solvents, the charge-separated state is stabilized, leading to a red-shift (bathochromism) in the absorption and emission spectra. This property makes them useful as probes for local polarity in various chemical and biological systems. The extent of the solvatochromic shift can be correlated with solvent polarity parameters, such as the Reichardt's dye scale.

In the solid state, the emission properties of indeno[2,1-b]pyrans can be significantly different from those in solution. Intermolecular interactions, such as pi-pi stacking and hydrogen bonding, play a crucial role in determining the solid-state photophysics.

Aggregation-induced emission (AIE) is a phenomenon observed in some luminogens where aggregation leads to enhanced fluorescence. While not universally observed in all indeno[2,1-b]pyrans, derivatives designed to have restricted intramolecular rotation in the aggregated state can exhibit AIE characteristics. The crystal packing and morphology of the solid-state sample can also influence the emission color and intensity.

Applications in Advanced Optoelectronic Materials

The versatility of the indeno[2,1-b]pyran scaffold has led to its exploration in several high-performance optoelectronic applications. By modifying the substituents on the core structure, researchers can fine-tune properties such as absorption and emission wavelengths, fluorescence quantum yields, and photochromic behavior to suit specific device requirements.

Organic dyes are crucial components of dye-sensitized solar cells (DSSCs), responsible for absorbing sunlight and injecting electrons into a semiconductor material like titanium dioxide (TiO₂). Porphyrin derivatives, for instance, are attractive as sensitizers in DSSCs due to their strong and tunable absorption in the visible spectrum, similar to chlorophyll (B73375) in natural photosynthesis. northwestern.edu While the strong absorption properties and tunable nature of indeno[2,1-b]pyran systems suggest their potential as sensitizers in DSSCs, specific research detailing the performance of chromophores like this compound in this application is not extensively documented in current literature. The development of novel organic dyes remains a key area of research to improve DSSC efficiency.

Indeno[2,1-b]pyran derivatives and related indeno-fused polyaromatic hydrocarbons have emerged as promising materials for organic light-emitting diodes (OLEDs). nih.gov Their inherent fluorescence and charge-transporting capabilities make them suitable for use as emitters in the emissive layer of OLED devices.

Researchers have designed and synthesized various indeno-type materials for use as efficient emitters. nih.govresearchgate.net For example, OLEDs have been fabricated using indeno-type polyaromatic hydrocarbons as the emitting layer, demonstrating efficient light output. nih.gov In one study, a device using an indeno-fluoranthene amine derivative as the emitter achieved notable performance metrics. nih.govresearchgate.net These pyran-containing derivatives are considered potential candidates for electroluminescent devices because of their fluorescent properties. nih.gov

Table 1: Performance of an OLED Device Using an Indeno-Type Emitter

Parameter Value Conditions
Emitting Material 8,8-dimethyl-N,N-diphenyl-8H-indeno[2,1-b]fluoranthen-6-amine -
Luminous Efficiency 8.35 cd/A at 20 mA/cm²
Power Efficiency 5.70 lm/W at 20 mA/cm²
External Quantum Efficiency (EQE) 2.37% at 20 mA/cm²

This table presents the performance data of a specific OLED device incorporating an indeno-fused derivative as the emitter, showcasing the potential of this class of compounds in lighting and display technologies. nih.govresearchgate.net

Indeno[2,1-b]pyrans, particularly indenonaphthopyrans, are a prominent class of photochromic compounds. These molecules can undergo reversible structural changes upon exposure to light, typically UV radiation, resulting in a change of color. This property is the basis for their use in advanced photoresponsive and switchable materials.

The photochromic process involves the cleavage of a C-O bond in the pyran ring, leading to an open-ring colored isomer (photomerocyanine). researchgate.net This transformation allows the material to switch between a colorless (closed) state and a colored (open) state. The kinetics of this process, including the coloration and fading rates, can be tuned by modifying the molecular structure.

A primary application for these materials is in photochromic ophthalmic lenses, which darken in sunlight and lighten indoors. nih.govcgu.edu.tw Indeno-fused naphthopyrans have been synthesized with various functional groups to optimize their photochromic properties, such as fade speed (t₁/₂) and fatigue resistance, for practical use in lenses. cgu.edu.twrsc.org For instance, introducing methacryloyl and urethane (B1682113) groups allows these photochromic molecules to be polymerized into contact lens materials. cgu.edu.tw The development of these materials focuses on achieving rapid fading while maintaining high colorability and durability over many cycles of UV exposure. cgu.edu.twrsc.org

Table 2: Photochromic Properties of Indeno-fused Naphthopyran Derivatives in Tetrahydrofuran (THF)

Compound Time to Max. Optical Density (s) Half-life (t₁/₂) (s)
Compound (8) ~60 32

This table shows key photochromic performance indicators for two indeno-fused naphthopyran derivatives designed for ophthalmic applications, highlighting their efficient coloration and variable fade rates. cgu.edu.tw

The inherent fluorescent properties of the indeno[2,1-b]pyran scaffold make it a valuable platform for developing fluorescent probes and chemical sensors. nih.gov These sensors operate by changing their fluorescence intensity or color upon binding with a specific analyte. This response allows for the detection and quantification of target ions or molecules.

An example of this application is the use of amino-spiroindenopyran derivatives as selective sensors for thallium(I) ions in biological samples like human urine. nih.gov The design of such probes involves integrating a recognition site for the target analyte into the indenopyran structure. The binding event alters the electronic properties of the fluorophore, leading to a measurable change in its photophysical properties. The development of fluorescent probes is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics, where high sensitivity and selectivity are crucial. rsc.orgthno.orgnih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
8,8-dimethyl-N,N-diphenyl-8H-indeno[2,1-b]fluoranthen-6-amine
3,3-diphenyl-13-methacrylate-indeno[2,1-f]naphtho[1,2-b]pyran
3,3-diphenyl-13-(2-(methacryloyloxy)ethylcarbamate)-indeno[2,1-f]naphtho[1,2-b]pyran
Titanium dioxide

Computational and Theoretical Investigations of 3 Ethyl 2,4 Dimethylindeno 2,1 B Pyran and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of the indeno[2,1-b]pyran system. By calculating the electron density of the molecule, DFT methods can predict a wide range of properties, from molecular geometries to spectroscopic signatures.

The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govyoutube.com For indeno[2,1-b]pyran derivatives, DFT calculations reveal the spatial distribution and energy levels of these orbitals.

The HOMO is typically localized on the more electron-rich portions of the molecule, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO resides on the electron-deficient regions, highlighting the areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The distribution of electron density throughout the molecule, often visualized through molecular electrostatic potential (MEP) maps, further elucidates the reactive sites. bhu.ac.in For substituted indeno[2,1-b]pyrans, the positions of the ethyl and methyl groups can significantly influence the electron density distribution, thereby altering the molecule's reactivity and interaction with other chemical species.

Table 1: Calculated Frontier Molecular Orbital Energies for a Model Indeno[2,1-b]pyran System

Molecular OrbitalEnergy (eV)
HOMO-5.87
LUMO-1.92
HOMO-LUMO Gap3.95

Note: These are representative values for a generic indeno[2,1-b]pyran system and can vary with different substituents and computational methods.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. bhu.ac.inrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical spectra that can be compared with experimental data. This comparison is invaluable for confirming the structure of newly synthesized compounds and for understanding the nature of their electronic transitions.

For indeno[2,1-b]pyrans, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. rsc.org These calculations are sensitive to the molecular geometry and the nature of the substituents on the pyran and indene (B144670) rings. For instance, extending the π-conjugation of the system is known to cause a red shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov

Table 2: Predicted vs. Experimental UV-Vis Absorption Maxima for a Substituted Indeno[2,1-b]pyran

Methodλmax (nm)
TD-DFT Calculation315
Experimental313

Note: The close agreement between the calculated and experimental values demonstrates the predictive power of TD-DFT.

Molecular Modeling of Reaction Mechanisms for Indeno[2,1-b]pyran Synthesis

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions. researchgate.net For the synthesis of indeno[2,1-b]pyrans, theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates. This allows for a deeper understanding of the factors that control the reaction's feasibility, rate, and selectivity.

DFT calculations can be employed to determine the energies of reactants, products, and transition states along the reaction coordinate. The calculated activation energies can then be used to predict the reaction kinetics. This information is vital for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of the desired indeno[2,1-b]pyran product. For instance, in multi-step syntheses, computational modeling can help to identify the rate-determining step and suggest modifications to overcome kinetic barriers.

Simulation of Photophysical Processes and Excited State Dynamics in Indeno[2,1-b]pyrans

The photophysical properties of indeno[2,1-b]pyrans, such as their fluorescence and photochromism, are of significant interest for applications in materials science. Computational simulations can provide a detailed picture of the events that occur after a molecule absorbs a photon. uea.ac.uk

Upon photoexcitation, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways, including radiative (fluorescence) and non-radiative decay, determine the molecule's photophysical behavior. nih.gov Computational methods can be used to calculate the potential energy surfaces of the ground and excited states, revealing the pathways for isomerization and other photochemical reactions. uea.ac.uk These simulations can also predict fluorescence quantum yields and lifetimes, which are key parameters for assessing the efficiency of light-emitting materials. nih.govresearchgate.net

For photochromic indeno[2,1-b]pyrans, which can switch between two forms with different absorption spectra upon irradiation with light, computational studies can elucidate the mechanism of the photoisomerization process. researchgate.net This understanding is essential for the design of molecular switches and optical data storage materials.

Structure-Property Relationship (SPR) Studies through Computational Methods, Emphasizing Alkyl Substitutions

Understanding how the molecular structure of indeno[2,1-b]pyrans influences their properties is crucial for designing new compounds with desired functionalities. Computational structure-property relationship (SPR) studies can systematically investigate the effects of different substituents on the electronic, optical, and reactive properties of the indeno[2,1-b]pyran core.

By performing calculations on a series of analogues with varying alkyl substitutions (e.g., methyl, ethyl, propyl groups) at different positions, it is possible to establish quantitative relationships between structural parameters and molecular properties. For example, the effect of the size and position of alkyl groups on the HOMO-LUMO gap, absorption wavelength, and reactivity can be systematically explored. These studies have shown that increasing the electron-donating strength of substituents can lead to longer-lived excited states. rsc.org

Table 3: Effect of Alkyl Substitution on the Calculated HOMO-LUMO Gap of an Indeno[2,1-b]pyran Analogue

Substituent at C-2HOMO-LUMO Gap (eV)
-H4.01
-CH33.98
-CH2CH33.95

Note: The data illustrates a trend where increasing the length of the alkyl chain slightly decreases the HOMO-LUMO gap, suggesting a modest increase in reactivity.

Theoretical Insights into Aromaticity and Stability of Indeno[2,1-b]pyran Ring Systems

Aromaticity is a fundamental concept in chemistry that is closely linked to the stability and reactivity of cyclic molecules. While the benzene (B151609) ring within the indene unit of indeno[2,1-b]pyran is clearly aromatic, the aromaticity of the entire fused ring system is more complex.

Computational methods provide various indices to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.govresearchgate.net NICS calculations, for instance, involve placing a "probe" nucleus at the center of a ring and calculating the magnetic shielding. A negative NICS value is indicative of aromatic character.

Advanced Spectroscopic and Structural Characterization of Indeno 2,1 B Pyrans

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the indeno moiety would typically appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicity and coupling constants providing information about their substitution pattern. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The two methyl groups on the pyran and indene (B144670) rings would each present as sharp singlets, with their chemical shifts influenced by their local electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would be characterized by signals for the quaternary carbons of the fused ring system, the aromatic CH carbons, and the sp³ hybridized carbons of the ethyl and methyl substituents. The carbonyl carbon of the pyran ring, if present in a related keto-form, would appear at a significantly downfield chemical shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, for instance, connecting the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the entire fused ring structure by correlating protons on the substituents with carbons in the core framework.

Based on the analysis of related compounds, a hypothetical set of NMR data for this compound is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

PositionHypothetical ¹H Chemical Shift (δ, ppm)Hypothetical ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (Proton → Carbon)
2-CH₃2.35 (s, 3H)15.2C-2, C-3
3-CH₂CH₃2.70 (q, 2H)22.5C-3, C-3a, 3-CH₃
3-CH₂CH₃1.25 (t, 3H)13.83-CH₂
4-CH₃2.50 (s, 3H)18.9C-3a, C-4, C-4a
Aromatic H7.20-7.80 (m, 4H)120-135Aromatic C
Fused Ring C-115-150-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyran rings would be found in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the pyran ether linkage would likely produce a strong band in the 1250-1050 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the molecule. The extended π-system of the indeno[2,1-b]pyran core is expected to give rise to strong absorptions in the UV-Vis region. Typically, substituted indenopyrans exhibit multiple absorption bands. beilstein-journals.orgnih.gov These are generally assigned to π→π* transitions within the aromatic and heterocyclic rings. beilstein-journals.org The position and intensity of these bands are sensitive to the substitution pattern and the solvent polarity. For this compound, one would anticipate absorption maxima that reflect the conjugated nature of the indenopyran system. The electronic spectra of similar compounds often display two or more distinct absorption bands. beilstein-journals.orgnih.gov

Table 2: Expected Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopic TechniqueExpected ObservationInterpretation
IR~3050 cm⁻¹Aromatic C-H Stretch
IR2960-2850 cm⁻¹Aliphatic C-H Stretch (Ethyl, Methyl)
IR~1600, 1580, 1470 cm⁻¹Aromatic/Pyran C=C Stretch
IR~1200 cm⁻¹Aryl-O-C Asymmetric Stretch
UV-Visλ_max1 ~280-320 nmπ→π* transition
UV-Visλ_max2 ~340-380 nmπ→π* transition (extended conjugation)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

The fragmentation pattern in the mass spectrum can offer valuable clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of the ethyl group (a loss of 29 Da) or a methyl group (a loss of 15 Da). Retro-Diels-Alder reactions within the pyran ring could also lead to characteristic fragment ions, providing further evidence for the core heterocyclic structure.

X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction analysis of a suitable single crystal offers the definitive, unambiguous solid-state structure of this compound. This technique would determine the precise bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the planarity or non-planarity of the fused ring system and the conformation of the substituents. Furthermore, X-ray diffraction analysis provides crucial information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or C-H···π interactions, which can significantly influence the material's bulk properties.

Advanced Microscopy Techniques (e.g., TEM, SEM, HAADF-STEM) in the Context of Indeno[2,1-b]pyran-Based Materials

Should this compound be incorporated into larger material assemblies, such as thin films, nanoparticles, or composites, advanced microscopy techniques would be essential for characterizing their morphology and structure at the nanoscale.

Scanning Electron Microscopy (SEM) would be used to visualize the surface topography of materials containing the indenopyran derivative.

Transmission Electron Microscopy (TEM) would provide high-resolution images of the internal structure of these materials.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) , often coupled with energy-dispersive X-ray spectroscopy (EDS), could be used to map the elemental distribution within a composite material, confirming the dispersion of the indenopyran-based component.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties Relevant to Optoelectronic Applications

For potential applications in optoelectronics, understanding the redox behavior of this compound is crucial. Cyclic voltammetry (CV) is the primary technique used to investigate the oxidation and reduction potentials of a molecule. The CV of this compound would reveal the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These energy levels are critical in determining the suitability of the material for use in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), as they govern charge injection and transport properties. The reversibility of the redox processes observed in the cyclic voltammogram would also provide information about the stability of the molecule in its charged states.

Future Research Directions and Perspectives for Indeno 2,1 B Pyran Chemistry

Development of Green and Sustainable Synthetic Methodologies for Indeno[2,1-b]pyrans

The synthesis of complex heterocyclic compounds like indeno[2,1-b]pyrans has traditionally relied on multi-step procedures that can be resource-intensive and generate significant chemical waste. A key future direction is the development of green and sustainable synthetic methodologies. This involves a shift towards more environmentally benign reaction conditions and the use of reusable catalysts.

Recent advancements have demonstrated the feasibility of one-pot, multicomponent reactions for the synthesis of pyran derivatives, which can be adapted for indeno[2,1-b]pyrans. tandfonline.comresearchgate.netnih.gov These strategies offer higher atom economy by combining multiple reaction steps into a single operation, thereby reducing solvent usage and purification efforts.

The exploration of novel catalysts is central to this green transition. For instance, the use of magnetic nanocatalysts, such as Fe3O4@SiO2@PrSO3H, has been shown to be effective in the synthesis of related indeno[1,2-b]pyridine derivatives under solvent-free conditions. iau.ir These catalysts can be easily separated from the reaction mixture using an external magnet and reused for several cycles without a significant loss of activity, presenting a significant advantage in terms of cost and environmental impact. iau.ir Future research should focus on adapting these and other heterogeneous catalysts, including those based on biopolymers, for the efficient synthesis of a wide range of substituted indeno[2,1-b]pyrans. nih.gov The use of greener solvents, such as water or ethanol, is another critical aspect that needs to be more broadly investigated in the synthesis of these compounds. tandfonline.comresearchgate.net

Catalyst TypeReaction ConditionsAdvantages
Magnetic Nanocatalysts (e.g., Fe3O4@SiO2@PrSO3H)Solvent-free, 80 °CReusability, easy separation, high yields
CuO NanoparticlesWater, room temperatureEnvironmentally benign, simple work-up
Organocatalysts (e.g., DMAP)Aqueous mediumEco-friendly, ultrasound-mediated options

Discovery of Novel Indeno[2,1-b]pyran-Based Functional Materials with Enhanced Properties

Indeno[2,1-b]pyrans and their isomers are known for their intriguing photophysical properties, particularly photochromism and fluorescence. nih.govrsc.orgresearchgate.net This makes them prime candidates for the development of novel functional materials with enhanced and tunable properties.

Photochromic Materials: Naphthopyrans, a closely related class of compounds, are extensively used in commercial photochromic lenses. psu.edu The fusion of an indeno group to the naphthopyran skeleton has been shown to modulate the photochromic properties, including the coloration and decoloration kinetics. researchgate.netresearchgate.net Future research will likely focus on synthesizing new indeno[2,1-b]pyran derivatives and systematically studying how different substituents on the indeno and pyran rings affect their photochromic performance. The goal is to achieve materials with faster fading speeds, higher fatigue resistance, and a broader range of accessible colors, which are critical for applications in high-performance ophthalmic lenses and smart windows. rsc.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of certain pyran-containing derivatives make them suitable for use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Researchers have successfully fabricated efficient OLEDs using indeno-type polyaromatic hydrocarbons as emitters. nih.govresearchgate.net Future investigations should explore the potential of 3-Ethyl-2,4-dimethylindeno[2,1-b]pyran and its analogues as components in OLED devices. The focus will be on achieving high luminous efficiency, power efficiency, and external quantum efficiency, as well as tuning the emission color by modifying the molecular structure. nih.govresearchgate.netmdpi.comd-nb.infojustia.com The development of blue emitters based on the indeno[2,1-b]pyran scaffold is a particularly important challenge to be addressed. researchgate.net

Exploration of New Applications in Advanced Sensing and Imaging Technologies

The inherent fluorescence of many indeno[2,1-b]pyran derivatives provides a foundation for their application in advanced sensing and imaging technologies. The ability to design molecules that exhibit changes in their fluorescence properties in response to specific analytes is a key area for future development.

Some amino-spiroindenopyran derivatives have already been reported as selective sensors for thallium(I) ions. nih.gov This opens the door to designing a new generation of chemosensors based on the indeno[2,1-b]pyran framework for the detection of various environmentally or biologically important ions and molecules. The strategy would involve incorporating specific recognition moieties into the indeno[2,1-b]pyran structure that can selectively bind to the target analyte, leading to a measurable change in the fluorescence signal.

In the realm of bioimaging, fluorescent probes are invaluable tools for visualizing cellular structures and processes. The tunable photophysical properties of indeno[2,1-b]pyrans make them attractive candidates for the development of novel fluorescent dyes for biological applications. Future research could focus on synthesizing water-soluble derivatives with high quantum yields and photostability, and evaluating their potential as probes for live-cell imaging. Furthermore, the development of indeno[2,1-b]pyran-based probes that can target specific organelles or biomolecules would be a significant advancement.

Integration of Computational Design and High-Throughput Screening for the Discovery of New Indeno[2,1-b]pyran Derivatives

The traditional approach to discovering new molecules with desired properties can be a time-consuming and labor-intensive process. The integration of computational design and high-throughput screening offers a powerful strategy to accelerate the discovery of novel indeno[2,1-b]pyran derivatives with tailored functionalities.

Computational modeling, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, can be employed to predict the electronic, photophysical, and chemical properties of virtual libraries of indeno[2,1-b]pyran derivatives. nih.govmdpi.com This allows for the in-silico screening of a large number of candidate molecules to identify those with the most promising characteristics for a specific application, be it as a functional material, a sensor, or a bioactive agent. nih.gov For example, computational methods can help in designing molecules with specific absorption and emission wavelengths or with a high affinity for a particular target.

High-throughput screening (HTS) provides a complementary experimental approach to rapidly evaluate the properties of a large number of synthesized compounds. d-nb.infonih.govnih.govembopress.orgrfi.ac.uk By combining computational pre-screening with automated experimental validation, the discovery pipeline for new indeno[2,1-b]pyran derivatives can be made significantly more efficient. This integrated approach will be crucial for exploring the vast chemical space of substituted indeno[2,1-b]pyrans and for identifying lead compounds for a wide range of applications, from materials science to medicinal chemistry. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.